![molecular formula C12H24N2O B1452660 [1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine CAS No. 1096355-79-1](/img/structure/B1452660.png)
[1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine
Overview
Description
“[1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine” is a chemical compound with the CAS Number: 1096355-79-1 . It has a molecular formula of C12H24N2O and a molecular weight of 212.33 g/mol.
Physical And Chemical Properties Analysis
“[1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine” has a predicted density of 1.02±0.1 g/cm3 and a predicted boiling point of 294.2±25.0 °C . More detailed physical and chemical properties would require further analysis or experimentation.Scientific Research Applications
Neurotransmitter Receptor Research
This compound has potential applications in the study of neurotransmitter receptors, particularly those involved in the serotonergic system. The structure of [1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine suggests that it could serve as an analogue for mescaline, a known psychedelic compound that acts on the 5-HT2A receptor . By analyzing its binding affinity and efficacy at this receptor, researchers can gain insights into the receptor’s role in various neurological processes and disorders.
Anti-Inflammatory Properties
In the realm of anti-inflammatory research, derivatives of piperazine, which is structurally related to [1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine, have shown promising results . Studies could explore whether this compound exhibits similar anti-inflammatory effects, potentially through the modulation of cytokines like TNF-α and IL-1β, or by affecting cell migration and enzyme activity related to inflammation.
Chemical Synthesis and Homology Modeling
The compound could be used in chemical synthesis as a building block for creating more complex molecules. Additionally, its potential as a mescaline analogue could make it a candidate for homology modeling studies to predict the structure-activity relationships of novel compounds targeting the 5-HT2A receptor .
Safety and Hazards
properties
IUPAC Name |
[1-(4-methoxypiperidin-1-yl)cyclopentyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-15-11-4-8-14(9-5-11)12(10-13)6-2-3-7-12/h11H,2-10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFGSRMKTUZEOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2(CCCC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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